2-[2-[(11,11-dimethyl-4-propylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol
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Overview
Description
2-(2-{[7,7-dimethyl-2-(propylsulfanyl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.
Preparation Methods
The synthesis of 2-(2-{[7,7-dimethyl-2-(propylsulfanyl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents like xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives. Common reagents and conditions for these reactions include solvents like ethanol or chloroform and catalysts such as palladium on carbon.
Scientific Research Applications
2-(2-{[7,7-dimethyl-2-(propylsulfanyl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
- 2-(2-propynylsulfanyl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one
- 4,6-dimethyl-2-(propylsulfanyl)nicotinamide These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 2-(2-{[7,7-dimethyl-2-(propylsulfanyl)-6,9-dihydro-7H-pyrano[3’,4’:4,5]thieno[3,2-d]pyrimidin-4-yl]amino}ethoxy)ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
903859-36-9 |
---|---|
Molecular Formula |
C18H27N3O3S2 |
Molecular Weight |
397.6g/mol |
IUPAC Name |
2-[2-[(11,11-dimethyl-4-propylsulfanyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)amino]ethoxy]ethanol |
InChI |
InChI=1S/C18H27N3O3S2/c1-4-9-25-17-20-14-12-11-24-18(2,3)10-13(12)26-15(14)16(21-17)19-5-7-23-8-6-22/h22H,4-11H2,1-3H3,(H,19,20,21) |
InChI Key |
QAJLWFSTRCARER-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C |
Canonical SMILES |
CCCSC1=NC2=C(C(=N1)NCCOCCO)SC3=C2COC(C3)(C)C |
Origin of Product |
United States |
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